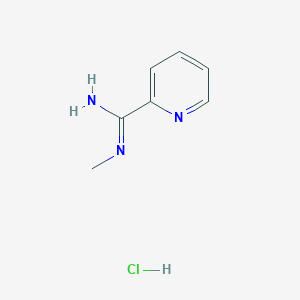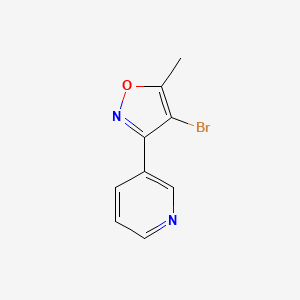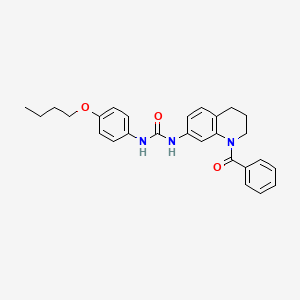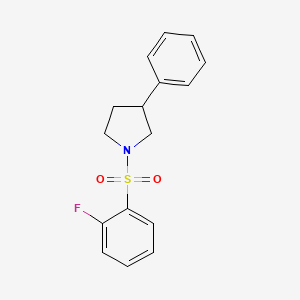![molecular formula C14H8Cl2FN3O5 B2394858 [2-(4-Fluoro-2-nitroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 874593-68-7](/img/structure/B2394858.png)
[2-(4-Fluoro-2-nitroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 4-Fluoro-2-nitroaniline . 4-Fluoro-2-nitroaniline is a fluorinated building block with the linear formula FC6H3(NO2)NH2 . It has been used as a starting reagent in the synthesis of various compounds .
Synthesis Analysis
While specific synthesis methods for the requested compound are not available, 4-Fluoro-2-nitroaniline has been used in various synthesis processes . For example, it was used as a starting reagent in the synthesis of 4-fluoro-N-ethyl-2-nitroaniline and N-(4-fluoro-2-nitrophenyl)-β-alanine .Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-nitroaniline, a component of the requested compound, has been reported . It has a molecular formula of C6H5FN2O2 and a molecular weight of 156.11 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-2-nitroaniline, a component of the requested compound, include a melting point of 90-94 °C (lit.) . It has a molecular weight of 156.11 .Aplicaciones Científicas De Investigación
Understanding Nitrosamines and Water Treatment
Nitrosamines in Water Technology
Research has highlighted the presence and implications of nitrosamines, like N-nitrosodimethylamine (NDMA), in water technology. Nitrosamines have become a significant concern in drinking water science due to their identification as disinfection by-products in chloraminated waters, posing higher health risks than chlorinated by-products. This area of study focuses on the occurrence, formation mechanisms, and removal methods of nitrosamines in water, showcasing the importance of understanding and managing these compounds for consumer health and environmental safety (Nawrocki & Andrzejewski, 2011).
Advances in Disinfectant Efficacy
Efficacy of Various Disinfectants Against Legionella
The development of preventive measures against Legionnaires' disease, particularly in water systems, highlights the research into the selection and optimization of disinfectants. This study reviews the effectiveness of chemical and thermal disinfection methods, including the use of metal ions, oxidizing agents, and UV light, emphasizing the need for scientific research to inform technical guidelines and improve public health outcomes (Kim et al., 2002).
Catalytic Reduction Research
Selective Catalytic Reduction of Aromatic Nitro Compounds
The exploration of CO as a reductant in the catalytic reduction of nitro aromatics to aromatic amines, isocyanates, carbamates, and ureas has been a significant area of research. This review discusses the advances, applications, and mechanistic understanding of these reactions, which are crucial for developing new synthetic methodologies and understanding reaction mechanisms in organic chemistry (Tafesh & Weiguny, 1996).
Fluorescent Sensing in Biological Systems
Fluorescent Sensing of Fluoride
The development of fluorescent probes for fluoride ion detection in cellular systems represents an important application in biological and medical research. These probes overcome limitations of traditional detection methods by offering high selectivity, sensitivity, and rapid response, enabling non-invasive studies of physiological processes (Jiao et al., 2015).
Safety and Hazards
4-Fluoro-2-nitroaniline, a component of the requested compound, has several hazard statements including H302 + H312 + H332 - H315 - H319 - H335, indicating various hazards such as acute toxicity and skin and eye irritation . Safety precautions include using personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .
Direcciones Futuras
While specific future directions for the requested compound are not available, fluorinated organic compounds are widely used in the synthesis of pharmaceuticals and agrochemicals due to their favorable chemical and biological properties . The development of new and efficient methods for the preparation of fluoroorganic compounds has received increased attention in recent years .
Propiedades
IUPAC Name |
[2-(4-fluoro-2-nitroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2FN3O5/c15-8-2-4-11(16)19-13(8)14(22)25-6-12(21)18-9-3-1-7(17)5-10(9)20(23)24/h1-5H,6H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJDBKBGVIWMFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])NC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2FN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylacetamide](/img/structure/B2394775.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2394776.png)

![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpentanoic acid](/img/structure/B2394778.png)

![3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride](/img/structure/B2394782.png)


![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2394785.png)

![1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2394787.png)


